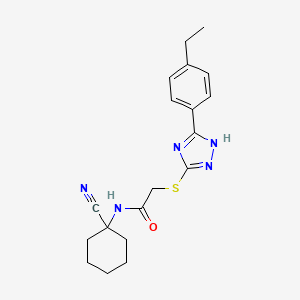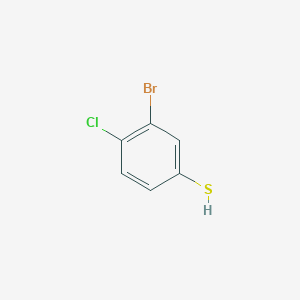
2-(2-Bromophenyl)ethene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO2S and a molecular weight of 281.55 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for the preparation of various compounds. This compound is characterized by the presence of a bromophenyl group attached to an ethene-1-sulfonyl chloride moiety.
Vorbereitungsmethoden
The synthesis of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-bromophenyl ethene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs .
Analyse Chemischer Reaktionen
2-(2-Bromophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The ethene moiety in the compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Oxidation and Reduction Reactions: Although less common, the bromophenyl group can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)ethene-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Medicinal Chemistry: This compound is used in the synthesis of potential pharmaceutical agents, particularly those containing sulfonyl functional groups.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in the study of biological systems, particularly in the modification of biomolecules to study their functions and interactions.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as a sulfonylating agent . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromophenyl)ethene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-Bromobenzenesulfonyl chloride: Similar in structure but lacks the ethene moiety, making it less versatile in certain synthetic applications.
1-Bromoethene-1-sulfonyl fluoride: Contains a fluoride instead of a chloride, which can lead to different reactivity and applications.
Ethenesulfonyl chloride: Lacks the bromophenyl group, making it less specific for certain reactions.
The uniqueness of this compound lies in its combination of the bromophenyl and ethene-1-sulfonyl chloride moieties, providing a balance of reactivity and specificity for various synthetic applications .
Eigenschaften
IUPAC Name |
(E)-2-(2-bromophenyl)ethenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLZZVAFCEKFJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2803393.png)
![1,7-dimethyl-3-pentyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2803394.png)



![1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2803405.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2803406.png)




![2-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2803412.png)


